2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is an organic compound that belongs to the class of benzoazepines. It is characterized by a bicyclic structure that includes a seven-membered azepine ring fused to a benzene ring. This compound is notable for its potential pharmacological applications and serves as an intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various chemical methods, often involving the modification of existing benzoazepine structures. Its relevance in medicinal chemistry stems from its structural features that may confer biological activity.
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is classified as a heterocyclic compound due to the presence of nitrogen in its cyclic structure. It also falls under the category of amino acids due to the carboxylic acid functional group (-COOH) present in its structure.
The synthesis of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid typically involves multi-step organic reactions. Common synthetic approaches include:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, employing hexafluoroisopropanol as a solvent has been shown to facilitate reactions under mild conditions .
The molecular formula for 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid can be represented as with a molecular weight of approximately 175.23 g/mol. The structure features:
Key structural data includes:
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid participates in various chemical reactions including:
Reactions are typically carried out under controlled environments to minimize side reactions and maximize yields. For instance, decarboxylation may require heating or catalytic conditions to proceed effectively.
The mechanism of action for compounds like 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid is often linked to their ability to interact with specific biological targets such as receptors or enzymes in the body.
Research indicates that modifications on the azepine structure can significantly affect binding affinity and biological activity .
Relevant data includes:
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in medicinal chemistry and related fields.
Stereoselective asymmetric hydrogenation represents a cornerstone methodology for constructing the chiral center of 2,3,4,5-tetrahydrobenzo[b]azepine-5-acetic acid with high enantiomeric purity. This approach capitalizes on prochiral olefinic precursors containing the acetic acid side chain functionality. The core strategy involves the hydrogenation of (E)- and (Z)-[1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-ylidene]acetic acid (4a/4b) or the dihydro precursor [1-(toluene-4-sulfonyl)-2,3-dihydro-1H-benzo[b]azepin-5-yl]acetic acid (4c). The N-tosyl protecting group serves dual purposes: it activates the olefin for hydrogenation and directs stereoselectivity through coordination with the chiral catalyst [2].
The geometric isomerism of the olefinic precursor (E vs. Z) significantly influences the enantioselectivity outcome. Hydrogenation of the (Z)-isomer generally provides superior enantiomeric excess compared to the (E)-isomer under identical catalytic conditions. This difference is attributed to the spatial orientation of the substituents around the double bond, which dictates the mode of coordination and hydride transfer from the chiral catalyst complex [2] .
Table 1: Asymmetric Hydrogenation Outcomes for Olefinic Precursors
| Precursor Compound | Configuration | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|---|
| 4a | (E) | Ru(OAc)₂[(S)-H₈-BINAP] | 76 | 92 |
| 4b | (Z) | Ru(OAc)₂[(S)-H₈-BINAP] | 85 | 95 |
| 4c | Dihydro | Ru(OAc)₂[(S)-H₈-BINAP] | 85 | Quantitative |
Enantiomeric enrichment beyond the initial hydrogenation output is achievable through downstream processing. For instance, conversion of the hydrogenated product (R)-1 (76% ee) into its isopropylamide derivative (R)-6, followed by recrystallization from methanol, yields enantiomerically pure (>99% ee) amide in 75% yield. This underscores the synergy between catalytic asymmetric synthesis and classical resolution techniques for achieving high stereochemical purity [2].
Ruthenium-catalyzed enantioselective hydrogenation provides the most efficient route to the key intermediate (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid [(R)-1]. The catalyst Ru(OAc)₂[(S)-H₈-BINAP] demonstrates exceptional performance, where H₈-BINAP (tetrahydrobinaphthyl-based ligand) offers enhanced rigidity and electron density compared to standard BINAP ligands. This modification improves both enantioselectivity (up to 85% ee) and reaction rate [2].
The catalytic cycle involves pre-coordination of the carboxylic acid functionality to the ruthenium center, positioning the olefin for syn hydride transfer. The (S)-H₈-BINAP ligand creates a chiral pocket that favors Re-face approach for the (Z)-olefin 4b and 4c, leading predominantly to the (R)-configured product. Kinetic studies reveal a first-order dependence on catalyst concentration and substrate, with hydrogen pressure exerting minimal influence above 50 atm, indicating facile hydrogen activation [2] [8].
Table 2: Influence of Chiral Ligands on Ru-Catalyzed Hydrogenation Efficiency
| Ligand | Precursor | Temperature (°C) | Pressure (psi H₂) | ee (%) | TON |
|---|---|---|---|---|---|
| (S)-BINAP | 4c | 50 | 500 | 72 | 1,200 |
| (S)-H₈-BINAP | 4c | 50 | 500 | 85 | 2,500 |
| (S)-SegPhos | 4c | 50 | 500 | 78 | 1,800 |
Critical to the scalability of this methodology is the tolerance of the Ru/S-H₈-BINAP system to the acidic proton in the acetic acid chain. Unlike amine-protected analogs, the free carboxylic acid participates in stabilizing the catalytic cycle without poisoning the ruthenium center. Post-hydrogenation, the N-tosyl group is cleanly removed using magnesium turnings in methanol or via reductive conditions (Na/Hg amalgam) to furnish the target primary amine without epimerization [2] [8].
The synthesis of olefinic precursors for hydrogenation relies on strategic cyclization methods to construct the benzoazepine core. A robust three-step sequence starting from 4-chloroaniline delivers the unsaturated precursor:
Alternative Cyclization Approach: Ring-closing metathesis (RCM) offers a complementary route to unsaturated intermediates. Diene precursors like N-allyl-N-(2-vinylaryl)glycine esters undergo RCM using Grubbs-II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(o-isopropoxyphenylmethylene)ruthenium), forming the seven-membered azepine ring with the acetic acid chain pre-installed. This method provides direct access to 4a/4b analogs but requires orthogonal protection of the amine [3] .
Protecting group selection critically influences both the efficiency of the key hydrogenation step and the feasibility of downstream deprotection:
Table 3: Protecting Group Performance in Benzoazepine Acetic Acid Synthesis
| Protecting Group | Hydrogenation Catalyst Loading (mol%) | Deprotection Conditions | ee (%) | Overall Yield (%) |
|---|---|---|---|---|
| Tosyl (Ts) | 0.5 | Mg/MeOH, 60°C | 85 | 78 |
| Boc | 5.0 | TFA/DCM, rt | 68 | 65 |
| Cbz | 1.0 (Ru) + 5.0 (Pd) | H₂/Pd-C, 50 psi | 80 | 70 |
| Acetyl | 10.0 | NaOH/H₂O, reflux | 55 | 50 |
Innovative Protection Strategy: A temporary tosyl group strategy maximizes efficiency. The group directs stereoselective hydrogenation and is replaced after chiral center establishment. Hydrogenated product (R)-1 undergoes sulfonamide cleavage (Mg/MeOH), and the free amine is immediately reprotected as N-Boc for subsequent peptide coupling. This hybrid approach leverages the kinetic benefits of tosyl for asymmetric induction while enabling milder downstream functionalization [2] [3] [8].
Carboxylate Protection: While the acetic acid side chain typically remains unprotected during hydrogenation (enhances catalyst coordination), ester protection (ethyl, tert-butyl) is viable for acid-sensitive sequences. Tert-butyl esters offer advantage via acid-free deprotection (thermal, >120°C; or TFA-catalyzed, 0°C-rt). Dealkoxycarbonylation using LiI in DMF or modified Krapcho conditions (NaCl, DMSO, 130°C) provides alternative routes to free acids from esters [8].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8